![molecular formula C22H19N3O2 B11140393 2-methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone](/img/structure/B11140393.png)
2-methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone: is a complex organic compound with a fused isoquinoline and indole ring system. Let’s break down its structure:
- The isoquinolinone core consists of a bicyclic ring system, where the nitrogen atom in the five-membered ring is part of a carbonyl group.
- The indole moiety is embedded within the isoquinolinone ring, contributing to the compound’s overall structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate indole derivative with an isoquinolinone precursor. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness. specific details regarding large-scale production are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen and carbon atoms.
Reduction: Reduction processes may yield reduced derivatives, altering the functional groups.
Substitution: Substitution reactions can occur at different positions on the isoquinolinone and indole rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound as potential drug candidates due to its unique structure and potential biological activities.
Catalysis: The isoquinolinone-indole scaffold may serve as a ligand in transition metal-catalyzed reactions.
Biological Activity: Investigations focus on its interactions with biological targets (e.g., receptors, enzymes).
Anticancer Properties: Some derivatives exhibit promising anticancer effects.
Neuroscience: The indole moiety suggests potential neuroactive properties.
Pharmaceuticals: The compound’s derivatives may find applications in drug development.
Agrochemicals: Isoquinolinone-based compounds could be used as pesticides or herbicides.
Mechanism of Action
The precise mechanism remains an active area of research. Potential molecular targets include receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
Isoquinolinones: Similar core structures but lacking the indole moiety.
Indoles: Lack the isoquinolinone ring system.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-methyl-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C22H19N3O2/c1-24-12-18(14-6-2-3-8-16(14)21(24)26)22(27)25-11-10-20-17(13-25)15-7-4-5-9-19(15)23-20/h2-9,12,23H,10-11,13H2,1H3 |
InChI Key |
JENJVGNLPYCRHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11140312.png)
![6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone](/img/structure/B11140324.png)
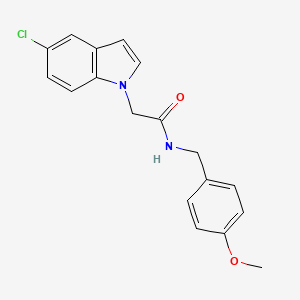
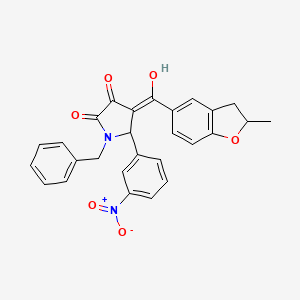
![2-[4-(Prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11140347.png)
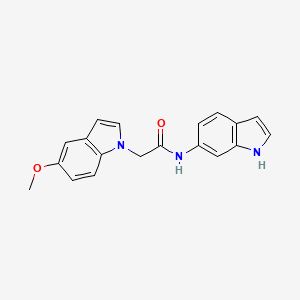

![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11140362.png)
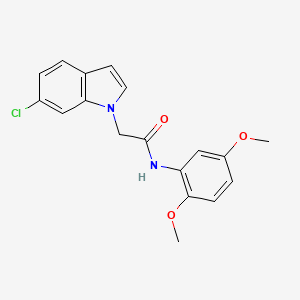
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B11140384.png)
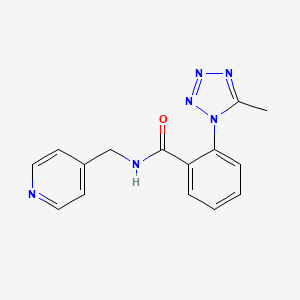
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11140395.png)
![4-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11140406.png)
![Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11140411.png)
